molecular formula C24H26N4O2 B11198226 2-(4-ethylphenyl)-N-isopentyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

2-(4-ethylphenyl)-N-isopentyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11198226
M. Wt: 402.5 g/mol
InChI Key: CCHFAFNFZOJEMX-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-N-(3-methylbutyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound with a unique structure that combines elements of pyrazoloquinoline and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-N-(3-methylbutyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-ethylphenylhydrazine with an appropriate quinoline derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-N-(3-methylbutyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-(4-ethylphenyl)-N-(3-methylbutyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-N-(3-methylbutyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways within cells. This can include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoloquinoline derivatives and carboxamides with varying substituents. Examples include:

Uniqueness

What sets 2-(4-ethylphenyl)-N-(3-methylbutyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide apart is its specific combination of functional groups and its unique structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

2-(4-ethylphenyl)-N-(3-methylbutyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C24H26N4O2/c1-4-16-5-8-18(9-6-16)28-24(30)20-14-26-21-10-7-17(13-19(21)22(20)27-28)23(29)25-12-11-15(2)3/h5-10,13-15,27H,4,11-12H2,1-3H3,(H,25,29)

InChI Key

CCHFAFNFZOJEMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC(C)C

Origin of Product

United States

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